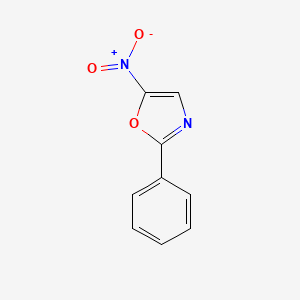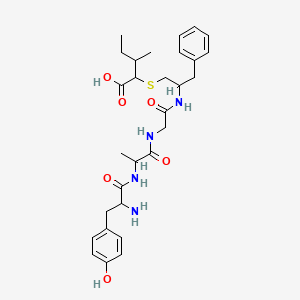
Tagppl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tagppl” is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about its chemical structure and properties are still under investigation, it is believed to be a versatile compound with significant implications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Tagppl” involves a series of complex chemical reactions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Synthesis: The purified intermediate undergoes a final reaction, typically involving a catalyst, to form “this compound”.
Industrial Production Methods
Industrial production of “this compound” involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the initial and intermediate reactions.
Continuous Flow Systems: Advanced continuous flow systems are employed to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Tagppl” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form.
Reduction: Reducing agents can revert the oxidized form back to “this compound”.
Substitution: “this compound” can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
“Tagppl” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: “this compound” is employed in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “Tagppl” involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: “this compound” binds to specific proteins and enzymes, modulating their activity.
Pathways: It influences various cellular pathways, including signal transduction and metabolic processes.
Eigenschaften
CAS-Nummer |
103834-43-1 |
|---|---|
Molekularformel |
C29H40N4O6S |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropyl]sulfanyl-3-methylpentanoic acid |
InChI |
InChI=1S/C29H40N4O6S/c1-4-18(2)26(29(38)39)40-17-22(14-20-8-6-5-7-9-20)33-25(35)16-31-27(36)19(3)32-28(37)24(30)15-21-10-12-23(34)13-11-21/h5-13,18-19,22,24,26,34H,4,14-17,30H2,1-3H3,(H,31,36)(H,32,37)(H,33,35)(H,38,39) |
InChI-Schlüssel |
GAYVPMGAQJNPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)SCC(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


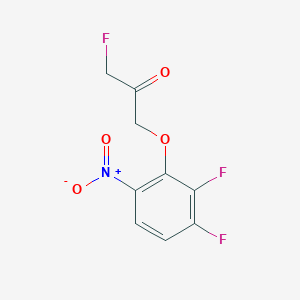
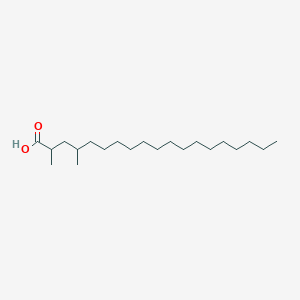
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
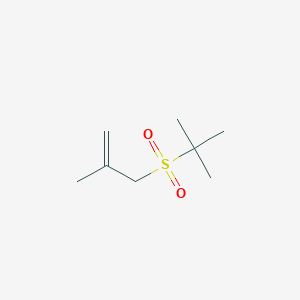
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
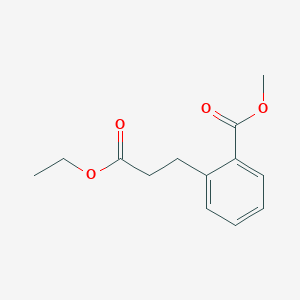
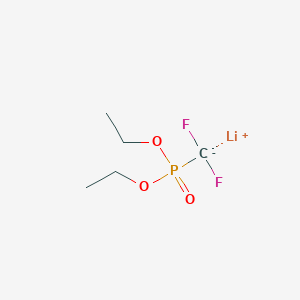
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
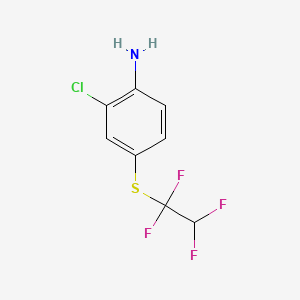
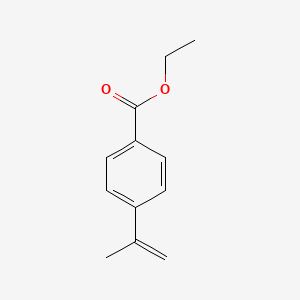
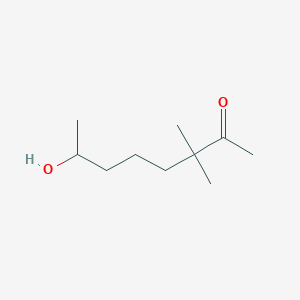
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
